molecular formula C13H11BrO B041739 4-Bromobenzhydrol CAS No. 29334-16-5

4-Bromobenzhydrol

Cat. No.: B041739
CAS No.: 29334-16-5
M. Wt: 263.13 g/mol
InChI Key: WTIWDBNPPSHSCB-UHFFFAOYSA-N
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Description

4-Bromobenzhydrol, also known as benzenemethanol, 4-bromo-α-phenyl-, is an organic compound with the molecular formula C13H11BrO. It is a derivative of benzhydrol where a bromine atom is substituted at the para position of one of the phenyl rings. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzhydrol can be synthesized through several methods. One common approach involves the reduction of 4-bromobenzophenone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an alcoholic solvent like ethanol or methanol under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-bromobenzophenone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often under elevated temperatures and pressures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzhydrol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromobenzhydrol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of chronic inflammatory disorders.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis .

Mechanism of Action

The mechanism of action of 4-bromobenzhydrol involves its interaction with specific molecular targets. For instance, it is known to inhibit the enzyme histamine N-methyltransferase, which plays a role in the metabolism of histamine. By inhibiting this enzyme, this compound can modulate histamine levels and exert anti-inflammatory effects. The compound may also interact with other molecular pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Uniqueness: 4-Bromobenzhydrol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents like chlorine or fluorine .

Properties

IUPAC Name

(4-bromophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIWDBNPPSHSCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001305142
Record name 4-Bromo-α-phenylbenzenemethanol
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Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29334-16-5
Record name 4-Bromo-α-phenylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29334-16-5
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Record name p-Bromobenzhydryl alcohol
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Record name 4-Bromobenzhydrol
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Record name 4-Bromo-α-phenylbenzenemethanol
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Record name p-bromobenzhydryl alcohol
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Synthesis routes and methods I

Procedure details

To a solution of p-bromobenzaldehyde 10 (4 g, 21.6 mmol) in THF (20 mL) was added phenyl magnesium bromide (22.7 mL, 22.7 mmol) and the reaction mixture was stirred at room temperature for 30 minutes, quenched with water and partially concentrated under vacuum. The crude material was dissolved in ethyl acetate and washed with water. The organic layer was separated, dried over Na2SO4, filtered and concentrated. The residue was purified via prep-HPLC (ISCO) in silica gel column with a gradient of ethyl acetate (5-45%) in hexanes to afford title compound 11 as a colorless oil (3.7 g, 65%). 1H NMR (DMSO-d6) δ (ppm): 7.49-7.45 (m, 2H), 7.36-7.17 (m, 7H), 5.98 (d, J=4.1 Hz, 1H), 5.68 (d, J=3.9 Hz, 1H).
Quantity
4 g
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22.7 mL
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reactant
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20 mL
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solvent
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Yield
65%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of (4-bromophenyl)(phenyl)methanone (200 g, 0.766 mole) in THF (600 mL) and methanol (400 mL) was added in portions pulverized sodium borohydride (29 g, 0.766 mole) while maintaining the internal temperature between 3° C. and 10° C. After stirring for an additional 15 minutes, acetone (125 mL) was added and the mixture stirred for a subsequent 10 minutes. The solution was concentrated and the residue partitioned between water (250 mL) and ethyl acetate (1.0 L). The organic layer was separated, dried (Na2SO4), filtered and concentrated. The residue was pumped on by high vacuum for 18 hours to give the title compound as an oil.
Quantity
200 g
Type
reactant
Reaction Step One
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Quantity
600 mL
Type
solvent
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Quantity
400 mL
Type
solvent
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29 g
Type
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Quantity
125 mL
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromobenzhydrol
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4-Bromobenzhydrol
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4-Bromobenzhydrol
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4-Bromobenzhydrol
Reactant of Route 5
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Reactant of Route 6
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